molecular formula C20H21N3O3S B2689917 4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole CAS No. 380575-58-6

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole

Cat. No.: B2689917
CAS No.: 380575-58-6
M. Wt: 383.5 g/mol
InChI Key: DXBSQFDYODDFGB-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Compounds with a piperazine moiety often interact with various neurotransmitter receptors in the nervous system, such as serotonin, dopamine, and norepinephrine receptors . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier .

    Mode of Action

    Once “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” reaches its target, it might bind to the receptor and modulate its activity, leading to changes in the transmission of nerve signals .

    Biochemical Pathways

    The interaction of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” with its targets could affect various biochemical pathways related to neurotransmission, potentially influencing mood, cognition, pain perception, and other neurological functions .

    Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics .

    Result of Action

    The molecular and cellular effects of “1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine” would depend on its specific mechanism of action and the physiological context in which it is used .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of "1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine" .

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-22-12-14-23(15-13-22)20-19(27(24,25)17-10-6-3-7-11-17)21-18(26-20)16-8-4-2-5-9-16/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBSQFDYODDFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325144
Record name 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380575-58-6
Record name 4-(benzenesulfonyl)-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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